3-(Trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid is a chemical compound notable for its unique molecular structure and potential applications in scientific research. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. The compound's systematic name indicates the presence of a trifluoromethyl group, contributing to its chemical properties and reactivity.
The compound has several identifiers, including the CAS Number 695191-63-0 and the molecular formula C_{11}H_{13}F_{3}N_{2}O_{2}. It is available through various chemical suppliers, including ChemBridge Corporation and Apollo Scientific, which provide detailed specifications about its purity and availability .
This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives have been extensively studied for their pharmacological properties, making this compound of interest in medicinal chemistry.
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors containing both the trifluoromethyl group and the pyrazole moiety.
The molecular structure of 3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid features a tetrahydrocycloheptapyrazole ring system with a trifluoromethyl substituent at one position.
This compound can undergo various chemical reactions typical of pyrazole derivatives:
The reactivity of this compound is influenced by its electronic structure due to the electronegative trifluoromethyl group, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for compounds like 3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid often involves interactions with biological targets such as enzymes or receptors:
Research on similar compounds suggests that their mechanisms often involve modulation of signaling pathways related to inflammation or cellular proliferation.
The potential applications of 3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid include:
The synthesis of the cyclohepta[c]pyrazole scaffold relies on strategic ring-expansion and annulation techniques. A key approach involves 1,3-dipolar cycloaddition between in situ-generated nitrile imines and bicyclic alkenes, followed by ring-opening. For example, reacting N-aminosuccinimide with α,β-unsaturated carbonyl precursors under acidic conditions generates a seven-membered lactam intermediate, which undergoes dehydrative cyclization with hydrazine to form the tetrahydropyrazole core [6]. Alternative routes employ Knorr-type condensations of 1,3-dicarbonyl derivatives with CF₃-substituted hydrazines, yielding regioisomerically pure pyrazoles (Table 1).
Table 1: Comparative Scaffold Construction Methods
Method | Key Intermediate | Yield (%) | Advantage |
---|---|---|---|
1,3-Dipolar Cycloaddition | Nitrile imine | 65–78 | High stereoselectivity |
Knorr Condensation | 1,3-Cycloheptanedione | 70–85 | Scalability (>100 g) |
Ring Expansion | Diazabicyclo[4.3.0]nonane | 60–72 | Avoids high-temperature steps |
The trifluoromethyl (CF₃) group is installed early in the synthesis due to its profound electronic influence on regioselectivity. As demonstrated in Larock indole syntheses, β-CF₃-1,3-enynes direct electrophilic attacks exclusively to the C4 position, contrasting with methyl/phenyl analogs that yield 1:1.4 isomer mixtures [5] [7]. This "fluorine effect" enables chemo-selective C–H trifluoromethylation of the pyrazole ring using BF₂CF₃-activated N-oxides. The method employs Me₃SiCF₃/CsF as a CF₃ source in ethyl acetate (0.10 M), achieving >90% regioselectivity at 60°C without directing groups [9].
Palladium-catalyzed hydrogenation is critical for saturating the cycloheptene moiety. Using 10% Pd/C in methanol at 50 psi H₂, dihydro precursors reduce to tetrahydro derivatives with >95% conversion [1]. For ring expansion, Lewis acid catalysts (e.g., ZnBr₂) facilitate the rearrangement of spirocyclic pyrazolines to fused cycloheptapyrazoles. Optimized conditions (CH₂Cl₂, 40°C, 4 h) suppress dimerization byproducts, improving yields to 82% [6]. Recent advances include gold(I)-catalyzed cycloisomerizations of alkyne-tethered hydrazones, forming the pyrazole core at ambient temperature [7].
The acetic acid side chain is introduced via N-alkylation of the pyrazole nitrogen. Critical parameters include:
Table 2: Solvent Impact on N-Alkylation Efficiency
Solvent | Reagent | Temperature (°C) | N-Alkylation Yield (%) |
---|---|---|---|
Dichloromethane | Bromoacetic acid | 25 | 92 |
Acetonitrile | Bromoacetic acid | 25 | 85 |
Ethanol | Bromoacetic acid | 25 | 63 |
DMF | Bromoacetic acid | 60 | 78 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1